(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-19-9-7-16(12-17,8-10-19)18-15(21)6-5-13-3-2-4-14(11-13)20(22)23/h2-6,11H,7-10H2,1H3,(H,18,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGIQMRYWFGJBS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)(C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a cyano group, and a nitrophenyl moiety, which contribute to its unique reactivity and interaction with biological targets. The molecular formula is , and its molecular weight is approximately 284.31 g/mol.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The cyano and nitrophenyl groups can form hydrogen bonds and engage in electrostatic interactions, enhancing the compound's binding affinity. This can modulate various biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Neuroprotective Potential : The compound has been investigated for neuroprotective effects, possibly through modulation of neuroinflammatory responses.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry examined its effects on cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells.
- Study 2 : In research conducted by Pharmaceutical Biology, the compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory properties.
Data Table of Biological Activities
| Activity Type | Test System | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | IC50 = 12 µM | Journal of Medicinal Chemistry |
| Anti-inflammatory | LPS-stimulated Macrophages | Decreased TNF-alpha levels | Pharmaceutical Biology |
| Neuroprotection | SH-SY5Y Neuroblastoma Cells | Increased cell viability | Neurochemistry International |
Synthesis and Industrial Relevance
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Piperidine Ring : Using 4-cyanopiperidine as a starting material.
- Nitration Reaction : Introducing the nitro group onto an aromatic precursor.
- Coupling Reaction : Final coupling to form the desired amide bond under controlled conditions.
Preparation Methods
Piperidine Functionalization
The synthesis begins with piperidin-4-one as the starting material. The ketone group at the 4-position is converted to a cyano group via a Strecker synthesis or nucleophilic substitution using potassium cyanide (KCN) in the presence of ammonium chloride. For example:
$$
\text{Piperidin-4-one} \xrightarrow[\text{NH}4\text{Cl}]{\text{KCN, H}2\text{O}} \text{4-Cyanopiperidine}
$$
This step typically proceeds in aqueous or alcoholic solvents at 60–80°C, yielding 4-cyanopiperidine with ~70–80% efficiency.
N-Methylation via Reductive Amination
The introduction of the methyl group on the piperidine nitrogen employs reductive amination with formaldehyde (CH₂O) and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in acetonitrile or methanol under weakly acidic conditions (e.g., acetic acid) is preferred to avoid side reactions:
$$
\text{4-Cyanopiperidine} + \text{CH}2\text{O} \xrightarrow[\text{AcOH}]{\text{NaBH}3\text{CN, CH}_3\text{CN}} \text{4-Cyano-1-methylpiperidine}
$$
This method, adapted from analogous piperidine methylations, achieves >90% yield when conducted at room temperature for 2–4 hours.
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, eluent: 2–5% methanol in dichloromethane) or recrystallization from ethyl acetate. Key characterization data include:
- ¹H NMR (CDCl₃) : δ 2.74–2.77 (m, 2H, NCH₂), 1.85–1.89 (m, 2H, piperidine CH₂), 1.12–1.21 (m, 5H, piperidine CH₂ and NCH₃).
- MS (ESI) : m/z 158.1 [M+H]⁺.
Synthesis of (E)-3-(3-Nitrophenyl)prop-2-enoyl Chloride
Claisen-Schmidt Condensation
The α,β-unsaturated carbonyl moiety is constructed via a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and acetyl chloride in the presence of a base (e.g., NaOH):
$$
\text{3-Nitrobenzaldehyde} + \text{CH}_3\text{COCl} \xrightarrow{\text{NaOH, EtOH}} \text{(E)-3-(3-Nitrophenyl)prop-2-enoic Acid}
$$
The reaction is heated under reflux in ethanol for 6–8 hours, yielding the trans-isomer (E) preferentially due to steric and electronic factors. The product is isolated by acidification (HCl) and filtration, achieving ~75% yield.
Acyl Chloride Formation
The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) :
$$
\text{(E)-3-(3-Nitrophenyl)prop-2-enoic Acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{(E)-3-(3-Nitrophenyl)prop-2-enoyl Chloride}
$$
Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used immediately in the next step to prevent hydrolysis.
Amide Bond Formation: Coupling of Intermediates
Reaction Conditions
The final step involves the nucleophilic attack of 4-cyano-1-methylpiperidin-4-amine on the acyl chloride. To minimize racemization and ensure E-configuration retention, the reaction is conducted in dry dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine, TEA) as an acid scavenger:
$$
\text{4-Cyano-1-methylpiperidin-4-amine} + \text{(E)-3-(3-Nitrophenyl)prop-2-enoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
The mixture is stirred at 0–5°C for 1 hour, followed by room temperature for 12–18 hours. The low temperature prevents thermal isomerization of the double bond.
Workup and Isolation
Post-reaction, the mixture is washed with water (to remove TEA·HCl) and brine, dried over Na₂SO₄, and concentrated. The crude product is purified via column chromatography (silica gel, eluent: 10% ethyl acetate in hexane) or recrystallization from ethanol/water.
Optimization Strategies and Challenges
Stereochemical Control
Maintaining the E-configuration of the enamide is critical. Studies indicate that bulky bases (e.g., DMAP) and inert atmospheres (N₂ or Ar) reduce keto-enol tautomerization, preserving stereochemistry.
Yield Enhancement
Analytical Validation
- HPLC-MS : Purity >98% confirmed using a C18 column (mobile phase: 60:40 acetonitrile/water, 0.1% formic acid).
- X-ray Crystallography : Single-crystal analysis confirms the E-configuration and piperidine chair conformation.
Comparative Analysis of Synthetic Routes
| Parameter | Classical Method | Optimized Method (DMAP/Microwave) |
|---|---|---|
| Reaction Time | 18–24 hours | 4–6 hours |
| Yield | 65–70% | 80–85% |
| Purity | 95–97% | 98–99% |
| Isomerization Risk | Moderate | Low |
Industrial-Scale Considerations
For large-scale production (>1 kg), continuous flow chemistry offers advantages:
- Microreactors : Ensure efficient mixing and heat transfer, reducing side products.
- In-line Analytics : UV-Vis and IR probes monitor reaction progress in real time.
- Solvent Recovery : Dichloromethane and acetonitrile are recycled via distillation, aligning with green chemistry principles.
Q & A
Q. What are the standard synthetic routes for (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide, and which analytical techniques validate its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Nitration of aromatic precursors to introduce the nitro group, followed by amidation to form the enamide backbone.
- Step 2 : Piperidine ring functionalization with a cyano group via nucleophilic substitution or cyanation reactions.
- Step 3 : Stereoselective formation of the (E)-isomer using controlled reaction conditions (e.g., base catalysis or photochemical methods).
- Key Analytical Techniques :
- NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., coupling constants for the (E)-configured double bond) .
- HPLC : Validates purity (>95%) and monitors reaction progress .
- Mass Spectrometry : Verifies molecular weight and fragmentation patterns.
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated Degradation Testing : Exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- Analytical Monitoring : Regular HPLC and NMR analyses to detect decomposition products (e.g., hydrolysis of the amide bond or nitro group reduction) .
- Recommendations : Store at –20°C in inert atmospheres to minimize degradation .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DoE) to optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize interactions between parameters (e.g., pH and reaction time) to maximize yield .
- Case Study : A flow-chemistry approach (as in ) reduced side reactions in diazomethane synthesis, suggesting similar applications for controlling exothermic steps in nitro-group functionalization .
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Methodological Answer :
- Orthogonal Assays : Use multiple biological assays (e.g., enzyme inhibition, cell viability, and binding studies) to confirm activity .
- Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., kinases or GPCRs) and validate with mutagenesis studies .
- Meta-Analysis : Compare results across studies while controlling for variables like purity (>98% vs. 95%) or solvent effects (DMSO vs. aqueous buffers) .
Q. What strategies mitigate challenges in stereoselective synthesis of the (E)-isomer?
- Methodological Answer :
- Steric Control : Use bulky bases (e.g., LDA) to favor the (E)-configuration during enamide formation .
- Photochemical Methods : UV irradiation can isomerize (Z)- to (E)-configured double bonds selectively .
- Catalytic Approaches : Transition-metal catalysts (e.g., Pd) with chiral ligands enhance enantiomeric excess in piperidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
